

Euparin (CAS 532-48-9): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Euparin*

Cat. No.: *B158306*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

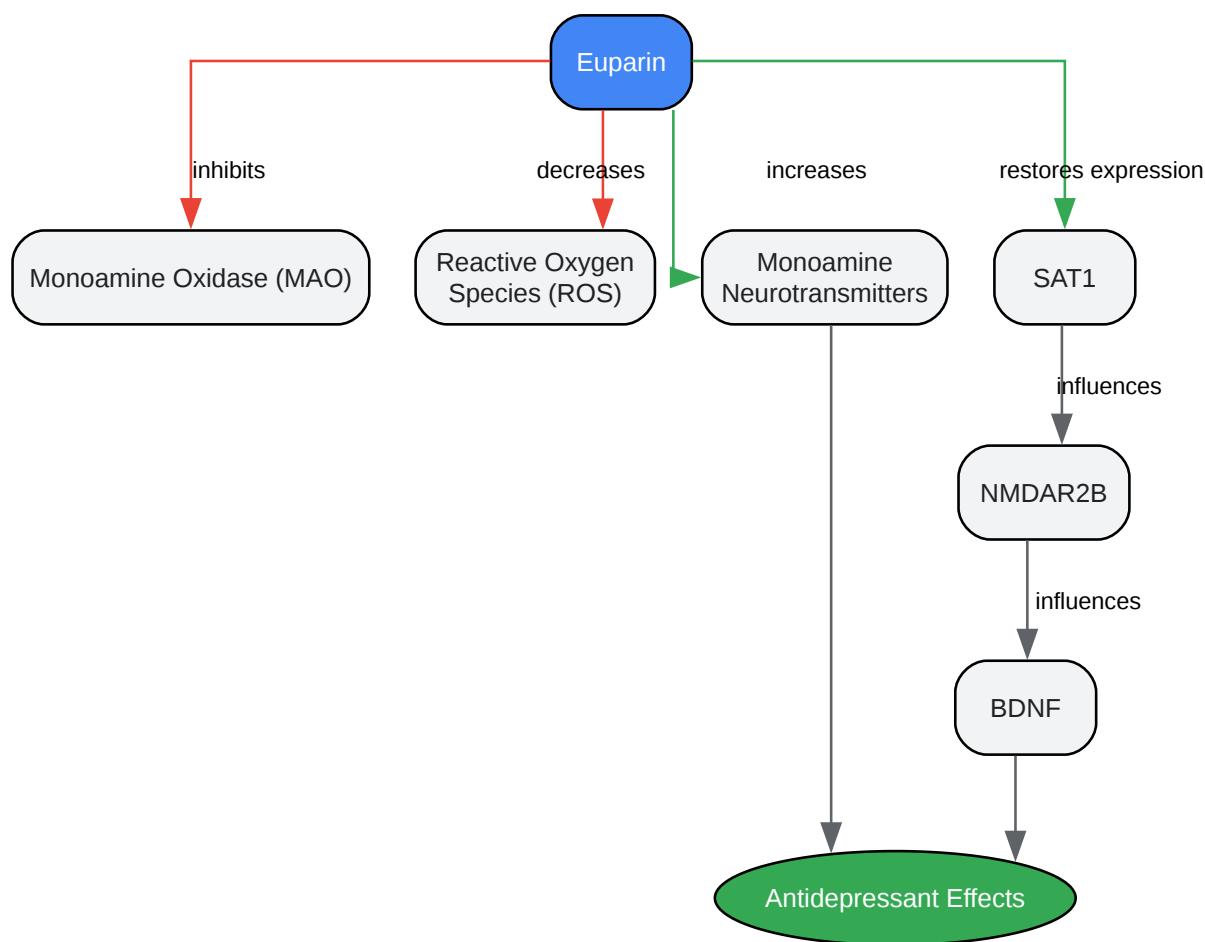
Euparin (CAS 532-48-9) is a naturally occurring benzofuran derivative found in various plant species, notably from the *Eupatorium* genus.^{[1][2]} This molecule has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, mechanisms of action, and available experimental data on **Euparin**, intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Physicochemical Properties

Euparin is a small molecule with a well-defined chemical structure. Its key physicochemical properties are summarized in the table below. It is important to note that variations in reported melting points exist in the literature, which may be attributable to differences in purity and analytical methodology.

Property	Value	Source(s)
CAS Number	532-48-9	[2] [3]
Molecular Formula	C ₁₃ H ₁₂ O ₃	[2] [3]
Molecular Weight	216.23 g/mol	[2] [3]
Appearance	Solid powder	[2]
Color	Light yellow to yellow	[4]
Melting Point	118.5 °C (from Ligoine)	[5]
120–122 °C	[1]	
123.1 °C	[3]	
Boiling Point	258.3 °C at 760 mmHg	[5]
348.72 °C	[3]	
Density	1.187 g/cm ³	[5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[6]

Biological Activities and Mechanisms of Action


Euparin exhibits a range of biological activities, including antidepressant, antiviral, antifungal, and antioxidant effects. The underlying mechanisms for some of these activities have been partially elucidated.

Antidepressant Activity

Recent studies have highlighted the significant antidepressant-like effects of **Euparin**. In vivo experiments using a Chronic Unpredictable Mild Stress (CUMS) model in mice have demonstrated that **Euparin** can reverse depression-like behaviors.[\[4\]](#)

The proposed mechanism for its antidepressant action involves the modulation of the SAT1/NMDAR2B/BDNF signaling pathway. **Euparin** administration has been shown to:

- Increase the levels of monoamine neurotransmitters.
- Decrease the activity of monoamine oxidase (MAO) and the levels of reactive oxygen species (ROS) in the brain.
- Restore the expression of Spermidine/Spermine N1-Acetyltransferase 1 (SAT1), N-methyl-D-aspartate receptor subtype 2B (NMDAR2B), and Brain-Derived Neurotrophic Factor (BDNF).
[4]

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Euparin**'s antidepressant activity.

Antiviral Activity

Euparin has demonstrated notable antiviral activity, particularly against poliovirus types 1, 2, and 3.[1][6] The mechanism of action appears to target the initial stages of the viral replication cycle.[1][2] Studies have shown that **Euparin** is effective from the point of virus adsorption to the host cell up to the first twenty minutes post-infection.[1][2]

Antifungal Activity

Euparin also possesses antifungal properties, with reported activity against the dermatophyte *Trichophyton mentagrophytes*.[2][6] The precise mechanism of its antifungal action has not been fully detailed in the reviewed literature.

Antioxidant Activity

Euparin exhibits moderate antioxidant activity, which is a common feature of phenolic compounds.[6] This activity is attributed to its ability to scavenge free radicals.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are outlines of key experimental procedures that have been used to characterize the biological activities of **Euparin**.

Bioassay-Guided Isolation and Purification of Euparin

A study by Visintini Jaime et al. (2013) details the isolation of **Euparin** from *Eupatorium buniifolium*.[1]

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and purification of **Euparin**.

- Extraction: Dried and powdered aerial parts of *Eupatorium buniifolium* are macerated with a 1:1 mixture of dichloromethane (CH_2Cl_2) and methanol (MeOH) at room temperature. The resulting organic extract is then concentrated under reduced pressure.[1]
- Bioassay-Guided Fractionation: The crude organic extract is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents of increasing polarity.[1]
- Activity Testing: The collected fractions are tested for their antiviral activity using a plaque reduction assay against poliovirus.[1]
- Purification of Active Compound: The most active fraction is further purified using repeated chromatographic techniques to yield pure **Euparin**.[1]
- Structure Elucidation: The identity and purity of the isolated **Euparin** are confirmed by spectroscopic methods ($^1\text{H-NMR}$, $^{13}\text{C-NMR}$, EI-MS, UV, and IR spectroscopy) and High-Performance Liquid Chromatography (HPLC).[1]

In Vivo Antidepressant Activity Assessment (CUMS Model)

The Chronic Unpredictable Mild Stress (CUMS) model in mice is a widely accepted paradigm for evaluating antidepressant efficacy.

- Animal Model: Male mice are subjected to a CUMS protocol for a period of several weeks. This involves the application of various mild and unpredictable stressors.
- Drug Administration: **Euparin** is administered orally at different doses (e.g., 8, 16, and 32 mg/kg) to the stressed mice over a defined treatment period.[4]
- Behavioral Tests: A battery of behavioral tests is conducted to assess depression-like behaviors. These may include the tail suspension test, forced swim test, and sucrose preference test.
- Biochemical Analysis: Following the behavioral tests, brain tissues (e.g., hippocampus and prefrontal cortex) are collected for biochemical analysis. This includes measuring the levels of monoamine neurotransmitters, MAO activity, ROS levels, and the expression of proteins in the SAT1/NMDAR2B/BDNF pathway using techniques like ELISA and Western blotting.[4]

In Vitro Antiviral Plaque Reduction Assay

This assay is used to quantify the antiviral activity of **Euparin** against lytic viruses like poliovirus.

- Cell Culture: A confluent monolayer of susceptible host cells (e.g., Vero cells) is prepared in multi-well plates.[1]
- Virus Titration: The virus stock is serially diluted and used to infect the cell monolayers to determine the appropriate virus concentration that produces a countable number of plaques.
- Antiviral Assay:
 - Cell monolayers are pre-treated with various concentrations of **Euparin**.
 - The cells are then infected with a known amount of virus in the presence of the corresponding **Euparin** concentration.
 - After an adsorption period, the virus-drug mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) with the respective **Euparin** concentrations.
 - The plates are incubated for several days to allow for plaque formation.[1]
- Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted.
- Data Analysis: The percentage of plaque reduction is calculated for each **Euparin** concentration compared to a virus control (no drug). The 50% effective concentration (EC_{50}) is then determined.[1]

Safety and Toxicology

Based on the conducted literature search, a specific Safety Data Sheet (SDS) for **Euparin** is not readily available in public databases. Furthermore, detailed toxicological studies, such as the determination of LD_{50} (median lethal dose), have not been reported. The absence of this information underscores the need for comprehensive safety and toxicity evaluations in future research, particularly if **Euparin** is to be considered for further therapeutic development.

Researchers handling **Euparin** should adhere to standard laboratory safety protocols for handling chemical compounds of unknown toxicity.

Conclusion

Euparin is a promising natural product with a compelling profile of biological activities, most notably its antidepressant effects mediated through the SAT1/NMDAR2B/BDNF signaling pathway. Its antiviral and antifungal properties further broaden its therapeutic potential. While the foundational research is encouraging, this technical guide highlights the need for further investigation in several key areas. A detailed elucidation of the mechanisms underlying its antiviral and antifungal activities, the development of a scalable synthetic protocol, and a thorough assessment of its safety and toxicity profile are critical next steps for advancing **Euparin** towards clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antipoliovirus Activity of the Organic Extract of Eupatorium buniifolium: Isolation of Euparin as an Active Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Euparin | 532-48-9 | AAA53248 | Biosynth [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. Antipoliovirus Activity of the Organic Extract of Eupatorium buniifolium: Isolation of Euparin as an Active Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Euparin (CAS 532-48-9): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b158306#euparin-cas-532-48-9-properties\]](https://www.benchchem.com/product/b158306#euparin-cas-532-48-9-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com